Cas no 39819-39-1 (ethyl 2-phenyl-1,3-oxazole-4-carboxylate)

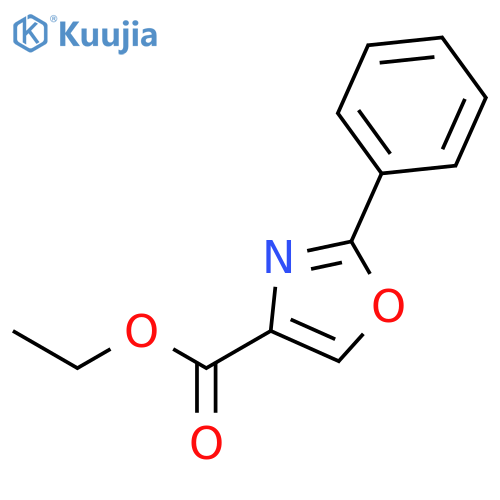

39819-39-1 structure

商品名:ethyl 2-phenyl-1,3-oxazole-4-carboxylate

ethyl 2-phenyl-1,3-oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-phenyloxazole-4-carboxylate

- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester

- 4-Oxazolecarboxylicacid, 2-phenyl-, ethyl ester

- Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

- AB27351

- FT-0758194

- CS-10487

- CHEMBL2147749

- 2-PHENYL-OXAZOLE-4-CARBOXYLICACIDETHYLESTER

- MFCD06738546

- SCHEMBL2792417

- (2-phenyloxazol-4-yl)carboxylic acid ethyl ester

- A873555

- CS-0148197

- 39819-39-1

- AKOS016003663

- Ethyl 2-phenyl-4-oxazolecarboxylate

- DTXSID20341205

- TS-00471

- Ethyl2-phenyloxazole-4-carboxylate

- Ethyl 2-phenyl-1,3-oxazole-4-carboxylate #

- 4-Oxazolecarboxylic acid, 2-phenyl-, ethyl ester

- ALBB-032270

- DB-069878

- ethyl 2-phenyl-1,3-oxazole-4-carboxylate

-

- MDL: MFCD06738546

- インチ: InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

- InChIKey: OMURDPWNJICYDW-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=COC(=N1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 217.07400

- どういたいしつりょう: 217.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3A^2

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.173

- ふってん: 340 °C at 760 mmHg

- フラッシュポイント: 159.4 °C

- PSA: 52.33000

- LogP: 2.51830

ethyl 2-phenyl-1,3-oxazole-4-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 2-phenyl-1,3-oxazole-4-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 2-phenyl-1,3-oxazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0977550-5g |

ethyl 2-phenyloxazole-4-carboxylate |

39819-39-1 | 95% | 5g |

$1000 | 2024-08-03 | |

| eNovation Chemicals LLC | Y1008738-1g |

2-Phenyl-oxazole-4-carboxylic acid ethyl ester |

39819-39-1 | 95% | 1g |

$780 | 2024-06-08 | |

| Cooke Chemical | BD9890831-1g |

Ethyl 2-phenyloxazole-4-carboxylate |

39819-39-1 | 98% | 1g |

RMB 1134.40 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1008738-25g |

2-Phenyl-oxazole-4-carboxylic acid ethyl ester |

39819-39-1 | 95% | 25g |

$11115 | 2024-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123719-1G |

ethyl 2-phenyl-1,3-oxazole-4-carboxylate |

39819-39-1 | 95% | 1g |

¥ 567.00 | 2023-04-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0168-5g |

2-Phenyl-oxazole-4-carboxylic acid ethyl ester |

39819-39-1 | 96% | 5g |

20268.21CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0168-500mg |

2-Phenyl-oxazole-4-carboxylic acid ethyl ester |

39819-39-1 | 96% | 500mg |

2959.67CNY | 2021-05-08 | |

| Chemenu | CM190616-1g |

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate |

39819-39-1 | 95% | 1g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1008738-100mg |

2-Phenyl-oxazole-4-carboxylic acid ethyl ester |

39819-39-1 | 95% | 100mg |

$215 | 2024-06-08 | |

| abcr | AB390874-1g |

Ethyl 2-phenyloxazole-4-carboxylate, 95%; . |

39819-39-1 | 95% | 1g |

€213.60 | 2025-02-15 |

ethyl 2-phenyl-1,3-oxazole-4-carboxylate 関連文献

-

Xiaodong Tang,Kai Yang,Liying Zeng,Qiang Liu,Huoji Chen Org. Biomol. Chem. 2017 15 8504

-

Jia Jia Dong,Julien Roger,Cécile Verrier,Thibaut Martin,Ronan Le Goff,Christophe Hoarau,Henri Doucet Green Chem. 2010 12 2053

39819-39-1 (ethyl 2-phenyl-1,3-oxazole-4-carboxylate) 関連製品

- 59171-72-1(methyl 2-phenyl-1,3-oxazole-4-carboxylate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39819-39-1)ethyl 2-phenyl-1,3-oxazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):509.0

atkchemica

(CAS:39819-39-1)ethyl 2-phenyl-1,3-oxazole-4-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ